molecular formula C13H9ClF3N3O2 B6592145 N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine CAS No. 1820711-53-2

N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B6592145
CAS No.: 1820711-53-2
M. Wt: 331.68 g/mol
InChI Key: MLDRZLWBPJBYOF-UHFFFAOYSA-N
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Description

N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a useful research compound. Its molecular formula is C13H9ClF3N3O2 and its molecular weight is 331.68 g/mol. The purity is usually 95%.
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Biological Activity

N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C13H9ClF3N3O
  • Molecular Weight : 331.68 g/mol
  • CAS Number : 1820711-53-2
  • MDL Number : MFCD16614246
  • Hazards : Irritant .

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent inhibitory effects.

  • Case Study : In vitro studies revealed that this compound shows efficacy against human colon cancer (HCT116) cells, with an IC50 value indicating substantial antiproliferative effects .
Cell LineIC50 Value (µM)Activity Level
HCT1164.363High
T47DModerateModerate to Good
HepG2ModerateModerate

2. Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Findings : The structure of the compound facilitates binding to the active sites of these enzymes, leading to inhibition. A notable derivative exhibited an IC50 value of 0.082 µM against AChE, suggesting strong potential as a therapeutic agent for conditions like Alzheimer's disease .
EnzymeIC50 Value (µM)Activity Level
AChE0.082Very High
BChE0.1High

3. Antibacterial Activity

Preliminary evaluations have indicated antibacterial properties against various strains, although specific data on this compound itself is limited.

  • Research Insight : Similar compounds in the pyrimidine class have shown promising results in inhibiting bacterial growth, suggesting potential for further exploration in this area .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Hydrophobic Interactions : The trifluoromethyl and chlorophenyl groups enhance hydrophobic interactions with target proteins.
  • Planar Structure : The planar nature of the pyrimidine ring promotes effective binding within enzyme active sites.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups increases the compound's reactivity and binding efficiency .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O2/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDRZLWBPJBYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164427
Record name Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-53-2
Record name Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820711-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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